molecular formula C18H20ClN3O3S B4418264 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Katalognummer B4418264
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: UWVBDUGQDGXMSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. JAK3 is a member of the JAK family of non-receptor tyrosine kinases that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses and inflammation. CP-690,550 has been shown to selectively inhibit JAK3, which can prevent the activation of T cells, B cells, and natural killer cells, leading to the suppression of the immune system.

Wirkmechanismus

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide selectively inhibits JAK3, which is a key signaling molecule in the cytokine signaling pathway. JAK3 is primarily expressed in immune cells, and its activation leads to the phosphorylation and activation of downstream signaling molecules, including signal transducers and activators of transcription (STATs). The activation of STATs can induce the expression of pro-inflammatory cytokines, which contribute to the pathogenesis of autoimmune diseases. By inhibiting JAK3, this compound can prevent the activation of STATs and the production of pro-inflammatory cytokines, leading to the suppression of the immune system and the amelioration of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to effectively suppress the activation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. In preclinical studies, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interferon-gamma, in animal models of autoimmune diseases. In clinical trials, this compound has demonstrated significant reductions in disease activity and improvements in clinical outcomes, such as joint swelling, pain, and function, in patients with rheumatoid arthritis and other autoimmune diseases.

Vorteile Und Einschränkungen Für Laborexperimente

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has several advantages for lab experiments, including its high selectivity and potency for JAK3 inhibition, its well-established synthesis method, and its extensive preclinical and clinical data. However, there are also some limitations to its use in lab experiments, including its potential off-target effects on other JAK family members, its limited solubility in aqueous solutions, and its potential toxicity and side effects in vivo.

Zukünftige Richtungen

There are several future directions for the research and development of 4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide and other JAK inhibitors. One direction is to explore the potential therapeutic applications of JAK inhibitors in other autoimmune diseases, such as lupus, Sjogren's syndrome, and type 1 diabetes. Another direction is to investigate the combination therapy of JAK inhibitors with other immunomodulatory agents, such as biologics and small molecule inhibitors, to achieve synergistic effects and reduce the risk of drug resistance. Additionally, there is a need to further elucidate the molecular mechanisms of JAK inhibition and the downstream signaling pathways involved in autoimmune diseases, which can provide insights into the development of more selective and effective JAK inhibitors.

Wissenschaftliche Forschungsanwendungen

4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In preclinical studies, this compound has been shown to effectively suppress the activation of T cells and prevent the development of autoimmune diseases in animal models. In clinical trials, this compound has demonstrated promising results in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and other autoimmune diseases.

Eigenschaften

IUPAC Name

4-chloro-3-piperidin-1-ylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-16-8-7-14(18(23)21-13-15-6-2-3-9-20-15)12-17(16)26(24,25)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVBDUGQDGXMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-chloro-3-(piperidin-1-ylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.